(2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine
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Overview
Description
(2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2R,5R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of prochiral enamides using chiral bis(phosphine) cobalt catalysts . The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully saturated pyrrolidine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing neurological pathways . This interaction is mediated by the fluorophenyl group, which enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2-(4-Chlorophenyl)-5-methylpyrrolidine
- (2R,5R)-2-(4-Bromophenyl)-5-methylpyrrolidine
- (2R,5R)-2-(4-Methylphenyl)-5-methylpyrrolidine
Uniqueness
(2R,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, increasing its ability to cross biological membranes and interact with target receptors more effectively compared to its chloro, bromo, and methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14FN |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2R,5R)-2-(4-fluorophenyl)-5-methylpyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h3-6,8,11,13H,2,7H2,1H3/t8-,11-/m1/s1 |
InChI Key |
XNIGAIJJLSEEEL-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1CCC(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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